Cas no 88-68-6 (2-Aminobenzamide)

2-Aminobenzamide structure
2-Aminobenzamide structure
상품 이름:2-Aminobenzamide
CAS 번호:88-68-6
MF:C7H8N2O
메가와트:136.15122127533
MDL:MFCD00007981
CID:34477
PubChem ID:6942

2-Aminobenzamide 화학적 및 물리적 성질

이름 및 식별자

    • 2-Aminobenzamide
    • 2-Aminobenzamide, (Anthranilamide)
    • ATA
    • Anthranilic acid amide
    • O-Aminobenzamide
    • Anthranilamide
    • 2-AB
    • Benzamide, 2-amino-
    • Aminobenzamide
    • 2-Carbamoylaniline
    • Anthranilimidic acid
    • Benzamide, o-amino-
    • 2-Amino-Benzamide
    • Anthranilamide (VAN)
    • o-Aminobenzamide (VAN)
    • 2-Aminobenzamide (VAN)
    • Anthranilimidic acid (VAN)
    • Benzoic acid, 2-amino-, amide
    • Benzenecarboximidicacid, 2-amino-
    • Q1M2WEK6VA
    • Benzamide, o-amino- (VAN)
    • PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • Benzamide
    • UNII-Q1M2WEK6VA
    • Anthranilamide; 2-carbamoylaniline; anthranilimidic acid
    • AKOS000119694
    • AI3-28018
    • 2- amino-benzamide
    • 2-Carbamoylaniline, Anthranilimidic acid
    • W-100391
    • 28144-70-9
    • HSDB 5261
    • 2-Amino-Benzamideanthranilamide
    • CS-D1680
    • NSC 38768
    • STL163592
    • Oprea1_246280
    • 88-68-6
    • 4-14-00-01010 (Beilstein Handbook Reference)
    • A0262
    • Benzamide, o-amino- (VAN) (8CI)
    • 2-Amino benzamide
    • AMINOBENZAMIDE, 2-
    • 2-Aminobenzamide 100 microg/mL in Acetonitrile
    • SMR000112353
    • DISCONTINUED. Please see O878507
    • BDBM33219
    • STR02027
    • 2AE
    • CHEMBL43175
    • CHEBI:193638
    • anthranilamid-
    • 2-amino benzamide, 7
    • MFCD00007981
    • F3329-0460
    • 2-Aminobenzimidic acid
    • DTXCID501789
    • MLS001066328
    • NCGC00247015-02
    • o-carbamoylaniline
    • NCGC00257966-01
    • AC-20346
    • Anthranilamide, >=98%
    • Z57036632
    • NCGC00247015-01
    • PS-5040
    • EINECS 201-851-2
    • D71115
    • Oxytocin-d5
    • EN300-17791
    • ortho-aminobenzamide
    • Anthranilamide, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • LS-25344
    • DTXSID2021789
    • 2-aminobenzenecarboxamide
    • SCHEMBL38228
    • BRN 0508509
    • InChI=1/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10
    • amino-benzamide
    • SCHEMBL11068162
    • BBL012278
    • AT-057/40177776
    • CAS-88-68-6
    • NSC38768
    • NSC-38768
    • Anthranilamide; 2-Carbamoylaniline, Anthranilimidic acid
    • HMS2269G08
    • 2-aminobenz-amide
    • o-amino-benzamide
    • Tox21_200412
    • 2-AMINOBENZAMIDE [HSDB]
    • A842842
    • HMS1732D11
    • Q27286892
    • FT-0611226
    • SY001144
    • 2-Aminobenzamide (ACI)
    • Benzamide, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminobenzene-1-carboximidic acid
    • SR 4327
    • NS00014945
    • anthranilic acid imine
    • DB-022491
    • MDL: MFCD00007981
    • 인치: 1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
    • InChIKey: PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • 미소: O=C(C1C(N)=CC=CC=1)N
    • BRN: 0508509

계산된 속성

  • 정밀분자량: 136.063663g/mol
  • 표면전하: 0
  • XLogP3: 0.4
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 136.063663g/mol
  • 단일 동위원소 질량: 136.063663g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 69.1Ų
  • 중원자 수량: 10
  • 복잡도: 136
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 7
  • 표면전하: 0

실험적 성질

  • 색과 성상: 무색 결정
  • 밀도: 1.1778 (rough estimate)
  • 융해점: 111-113 °C (lit.)
  • 비등점: 300 ºC
  • 플래시 포인트: 화씨 온도: 388.4°f
    섭씨: 198 ° c
  • 굴절률: 1.5460 (estimate)
  • 용해도: <5g/l
  • 수용성: Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.
  • PSA: 69.11000
  • LogP: 1.64920
  • 용해성: 물에 살짝 녹다.

2-Aminobenzamide 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302,H315,H317,H319,H335
  • 경고성 성명: P261,P280,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:1
  • 위험 범주 코드: 22-36/37/38-43
  • 보안 지침: S26-S36/37
  • RTECS 번호:CU8993000
  • 위험물 표지: Xn
  • 위험 등급:IRRITANT
  • TSCA:Yes
  • 저장 조건:Store at room temperature
  • 위험 용어:R22; R36/37/38; R43

2-Aminobenzamide 세관 데이터

  • 세관 번호:2942000000
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

2-Aminobenzamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045694-100g
2-Aminobenzamide
88-68-6 98%
100g
¥ǷŤ 2023-07-25
Enamine
EN300-33946-0.05g
2-aminobenzamide
88-68-6 96%
0.05g
$19.0 2023-02-14
BAI LING WEI Technology Co., Ltd.
220778-100G
2-Aminobenzamide, 98%
88-68-6 98%
100G
¥ 168 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0262-500G
2-Aminobenzamide
88-68-6 >98.0%(T)(HPLC)
500g
¥890.00 2024-04-15
Alichem
A019143018-1000g
2-Aminobenzamide
88-68-6 98%
1000g
$153.00 2023-08-31
Apollo Scientific
OR4043-100g
2-Aminobenzamide
88-68-6
100g
£22.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A67610-100g
2-Aminobenzamide
88-68-6 98%
100g
¥31.0 2023-09-08
abcr
AB113420-100 g
2-Aminobenzamide, 98%; .
88-68-6 98%
100 g
€57.50 2023-07-20
Enamine
EN300-17791-100.0g
2-aminobenzamide
88-68-6 96%
100.0g
$67.0 2023-07-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A89804-100G
2-Aminobenzamide
88-68-6
100g
¥560.56 2023-11-11

2-Aminobenzamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Gold (ZnO-supported) Solvents: Methanol ;  rt; 1 h, rt
참조
Development of Easily Separable ZnO-Supported Au Nanocatalyst for the Oxidative Esterification of Alcohols and Reduction of Nitroarenes
Galani, Sunil M.; Giri, Arnab K.; Ghosh, Subhash C.; Panda, Asit B., ChemistrySelect, 2018, 3(32), 9414-9421

합성회로 2

반응 조건
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
참조
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

합성회로 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt (nanoparticle supported on ordered mesoporous carbon) Solvents: 2-Methyltetrahydrofuran ,  Water ;  20 bar, rt → 40 °C; 24 h, 20 bar, 40 °C
참조
Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes
Li, Wu; Artz, Jens; Broicher, Cornelia; Junge, Kathrin; Hartmann, Heinrich; et al, Catalysis Science & Technology, 2019, 9(1), 157-162

합성회로 4

반응 조건
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  3 h, 1 MPa, 120 °C
참조
Aminocarbonylation of aryl halides to produce primary amides by using NH4HCO3 dually as ammonia surrogate and base
Wang, Dong-Liang; Liu, Huan; Yang, Da; Wang, Peng; Lu, Yong; et al, ChemCatChem, 2017, 9(22), 4206-4211

합성회로 5

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) (complexes with phenanthroline, N-doped graphene) Solvents: Methanol ,  Water ;  30 h, 30 bar, 90 °C
참조
Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions
Formenti, Dario; Topf, Christoph; Junge, Kathrin; Ragaini, Fabio; Beller, Matthias, Catalysis Science & Technology, 2016, 6(12), 4473-4477

합성회로 6

반응 조건
1.1 Reagents: α-D-Glucose ,  Potassium carbonate Solvents: Water ;  3 h, 100 °C
참조
Glucose as an Eco-Friendly Reductant in a One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
dos Santos, Thiago; Grundke, Caroline; Lucas, Tobias; Grossmann, Luca; Clososki, Giuliano Cesar ; et al, European Journal of Organic Chemistry, 2020, 2020(41), 6429-6432

합성회로 7

반응 조건
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Isopropanol ,  Water ;  40 min, 100 psi, 100 °C
참조
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

합성회로 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, 40 °C
참조
Effect of the structure of nitroarenes on their reduction by brewers' yeast (Saccharomyces cerevisiae)
Begunov, R. S.; Kosareva, T. N.; Orlov, V. U., Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(11), 56-57

합성회로 9

반응 조건
1.1 5 - 6 h, rt → 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
참조
Formamide as an ammonia synthon in amination of acid chlorides
Srinivasan, S.; Manisankar, P., Synthetic Communications, 2010, 40(23), 3538-3543

합성회로 10

반응 조건
1.1 Reagents: Urea ,  Oxygen Catalysts: Trifluoroacetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  < 1 min, 110 °C
참조
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products
Sahoo, Subrata ; Pal, Shantanu, Journal of Organic Chemistry, 2021, 86(24), 18067-18080

합성회로 11

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Nickel dihydroxide (two-layer MWCNT nanohybrid with photopolymerized DANTA and polycationic PDADMAC) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 4 h, rt
참조
Selective Conversion of Nitroarenes to N-Aryl Hydroxylamines Catalysed by Carbon-Nanotube-Supported Nickel(II) Hydroxide
Prakash, Praveen; De Masi, Deborah; Geertsen, Valerie; Miserque, Frederic; Li, Haiyan; et al, ChemistrySelect, 2017, 2(21), 5891-5894

합성회로 12

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol
참조
Cyclic amidines. IX. Tricycloquinazoline
Butler, K.; Partridge, M. W., Journal of the Chemical Society, 1959, 2396, 2396-400

합성회로 13

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  2 h, 0 °C
참조
A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles
Kaniskan, Nevin; Kokten, Sule; Celik, Ilhami, ARKIVOC (Gainesville, 2012, (8), 198-213

합성회로 14

반응 조건
1.1 Reagents: Methanesulfonic acid Catalysts: Alumina ;  120 °C; 15 min, 120 °C
참조
A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA)
Sharghi, Hashem; Sarvari, Mona Hosseini, Synthetic Communications, 2003, 33(2), 207-212

합성회로 15

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
참조
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

합성회로 16

반응 조건
1.1 Reagents: Carbon monoxide Catalysts: Rhodate(1-), penta-μ-carbonyldecacarbonylpenta-, (9Rh-Rh) Solvents: Toluene ,  Water ;  10 h, 10 atm, 80 °C
참조
Selective synthesis of Rh5 carbonyl clusters within a polyamine dendrimer for chemoselective reduction of nitro aromatics
Maeno, Zen; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Chemical Communications (Cambridge, 2014, 50(49), 6526-6529

합성회로 17

반응 조건
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Water ;  30 min, 150 °C
참조
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; Wang, Zhixun; Liu, Zelong; Feng, Xike; Wang, Qingyi, Green Chemistry, 2012, 14(4), 921-924

합성회로 18

반응 조건
1.1 Catalysts: Amberlyst A 26OH Solvents: Ethanol ,  Water ;  2 h, 50 - 60 °C
참조
Amberlyst A26 OH as a recyclable catalyst for hydration of nitriles and water-based synthesis of 4(1H)-quinazolinones from 2-aminobenzonitrile and carbonyl compounds
Tamaddon, Fatemeh; Pouramini, Farzaneh, Synlett, 2014, 25(8), 1127-1131

합성회로 19

반응 조건
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  8 h, 60 °C
참조
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

합성회로 20

반응 조건
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  5 - 8 h, 60 °C
참조
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

2-Aminobenzamide Raw materials

2-Aminobenzamide Preparation Products

2-Aminobenzamide 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-68-6)Anthranilamide
주문 번호:1644427
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-68-6)Anthranilamide
1644427
순결:98%
재다:Company Customization
가격 ($):문의
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:88-68-6)2-Aminobenzamide
020